3-[3-(dimethylamino)propyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
3-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anti-cancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of 3-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties.
Uniqueness
3-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific thieno[2,3-d]pyrimidine core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H19N3OS |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H19N3OS/c1-19(2)9-6-10-20-12-18-16-15(17(20)21)14(11-22-16)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3 |
InChI Key |
QZMSBXDTFCINDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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